DS-6051B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DS-6051B is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, DS-6051b binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
Scientific Research Applications
1. Role in Non-Small Cell Lung Cancer (NSCLC)
DS-6051b, a tyrosine kinase inhibitor, has been studied for its efficacy in treating non-small cell lung cancer (NSCLC) harboring ROS1 fusions. A phase I study on Japanese patients revealed that DS-6051b is well tolerated and effective, indicating its potential as a targeted therapy for advanced NSCLC (Fujiwara et al., 2018).
2. Efficacy Against Tumors with ROS1 or NTRK Fusion Genes
DS-6051b has shown activity against tumors harboring ROS1 or NTRK fusion genes in cell culture and xenograft models. A first-in-human phase 1 dose-escalation study assessed its safety and efficacy, finding it well tolerated in subjects with advanced solid tumors (Papadopoulos et al., 2016).
3. Overcoming Crizotinib Resistance in Preclinical Models
DS-6051b has been characterized for its ability to overcome crizotinib resistance in preclinical models. It induces growth inhibition of both wild type and G2032R mutant ROS1-rearranged cancers, as well as NTRK-rearranged cancers (Katayama et al., 2019).
4. U.S. Phase I Study in Advanced Solid Tumors
A U.S. phase I study evaluated the use of Taletrectinib (DS-6051b/AB-106) in patients with advanced solid tumors. This study focused on safety, tolerability, and efficacy, particularly in patients with crizotinib-refractory ROS1+ NSCLC (Papadopoulos et al., 2020).
properties
Product Name |
DS-6051B |
---|---|
Molecular Formula |
C15H23N7O4S |
SMILES |
Unknown |
Appearance |
Solid powder |
synonyms |
DS-6051B; DS 6051B; DS6051B.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.